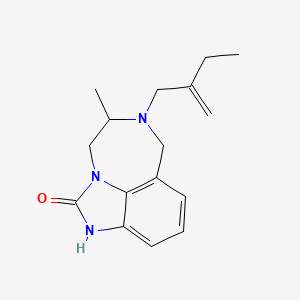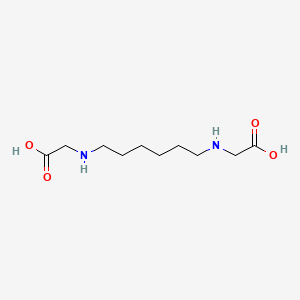
((6-((Carboxymethyl)amino)hexyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((6-((Carboxymethyl)amino)hexyl)amino)acetic acid: is a chemical compound with the molecular formula C10H21BrN2O4. This compound is known for its unique structure, which includes a carboxymethyl group and a hexyl chain. It has various applications in scientific research and industry due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid typically involves the reaction of hexylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the carboxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound is used as a reagent for the modification of proteins and peptides. It is also used in the study of enzyme kinetics and protein-ligand interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. The hexyl chain can interact with hydrophobic regions of proteins, affecting their stability and activity. These interactions can modulate enzyme activity and receptor binding, making the compound useful in various biochemical assays.
Vergleich Mit ähnlichen Verbindungen
6-aminohexanoic acid: This compound has a similar hexyl chain but lacks the carboxymethyl group. It is used as an antifibrinolytic agent in medicine.
N-(2-carboxyethyl)glycine: This compound has a similar carboxymethyl group but a shorter chain. It is used in biochemical research as a chelating agent.
Uniqueness: ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid is unique due to its combination of a carboxymethyl group and a hexyl chain. This structure allows it to interact with a wide range of molecular targets, making it versatile in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6951-97-9 |
|---|---|
Molekularformel |
C10H20N2O4 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-[6-(carboxymethylamino)hexylamino]acetic acid |
InChI |
InChI=1S/C10H20N2O4/c13-9(14)7-11-5-3-1-2-4-6-12-8-10(15)16/h11-12H,1-8H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
SQPOMVKLKKVXOI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNCC(=O)O)CCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


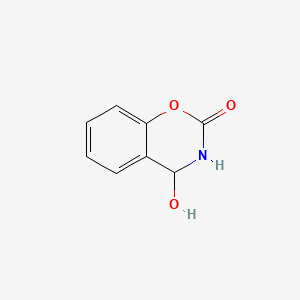
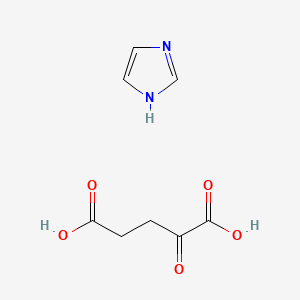
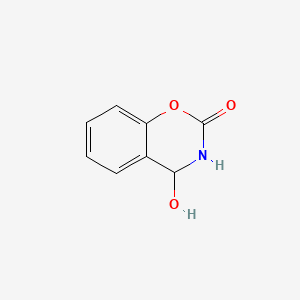
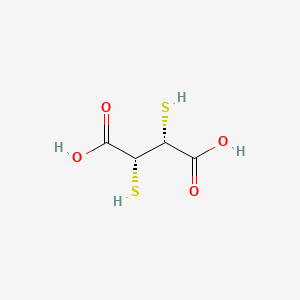
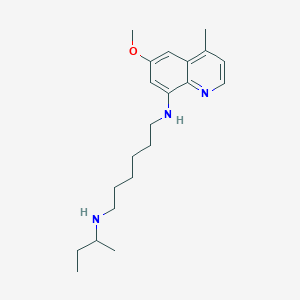


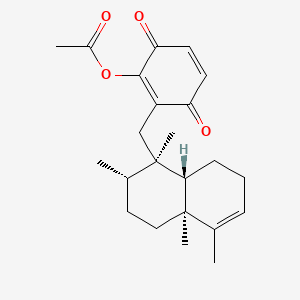
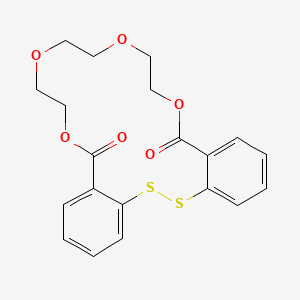
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
